![molecular formula C21H17N5O4S B2832841 1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone CAS No. 896273-80-6](/img/structure/B2832841.png)
1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone
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Overview
Description
Synthesis Analysis
This compound can be synthesized using various methods. One approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes.
Molecular Structure Analysis
The molecular formula of this compound is C9H10O . It contains a 5-membered ring with three nitrogen atoms, which is characteristic of triazoles . The position of the nitrogen atom in the ring determines the isomer (1,2,3-triazole or 1,2,4-triazole) . The detailed molecular structure can be visualized using tools like X-ray diffraction .
Physical And Chemical Properties Analysis
- Density : Not specified, but related compounds exhibit densities ranging from 1.91 g/cm³ to 2.0 g/cm³ .
- Thermal Stability : Requires experimental determination (similar compounds show stability up to 305°C ) .
- Detonation Performance : Calculated detonation velocities (Dv ) and pressures (P ) are comparable to existing explosives .
properties
IUPAC Name |
1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-12-7-9-15(10-8-12)20-22-23-21-25(20)24(14(3)28)18(19(31-21)13(2)27)16-5-4-6-17(11-16)26(29)30/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMSQUFIJXHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N(C(=C(S3)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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